7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a bicyclic heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core substituted with an aminomethyl group at position 7 and an amine group at position 2. Its molecular formula is C₆H₁₁N₅, with a molecular weight of 153.19 g/mol . The compound’s structure combines the rigidity of the triazole ring with the hydrogen-bonding capacity of the amine and aminomethyl groups, making it a versatile scaffold for medicinal chemistry and agrochemical applications.
Properties
Molecular Formula |
C6H12N6 |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
7-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C6H12N6/c7-3-4-1-2-9-6-10-5(8)11-12(4)6/h4H,1-3,7H2,(H3,8,9,10,11) |
InChI Key |
SWCCXGKLLQEJNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC(=NN2C1CN)N |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis from 3-Substituted-5-Amino-1,2,4-triazoles
Research indicates that the synthesis begins with 3-substituted-5-amino-1,2,4-triazoles as key intermediates. These compounds undergo cyclization with suitable reagents to form the fused heterocyclic core.
Table 1: Typical Starting Materials and Cyclization Conditions
| Starting Material | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Substituted-5-amino-1,2,4-triazole | Cyclization agents (e.g., formamide derivatives) | Reflux, solvent varies | Fused triazolopyrimidine core | , |
Cyclization to Form Triazolopyrimidine Core
The key cyclization involves condensation reactions with formylating agents or amidines, leading to the formation of the fused heterocycle.
3-Substituted-5-amino-1,2,4-triazole + formylating agent → cyclization → 7-(Aminomethyl)-triazolopyrimidine
Introduction of the Aminomethyl Group at the 7-Position
The aminomethyl group is typically introduced via nucleophilic substitution or reductive amination:
- Nucleophilic substitution : Using formaldehyde derivatives or aminomethylating agents.
- Reductive amination : Reacting the heterocyclic core with formaldehyde and ammonia in the presence of reducing agents such as sodium cyanoborohydride.
Fused heterocycle + formaldehyde + ammonia → reductive amination → 7-(Aminomethyl) derivative
Functionalization at the 2-Position
The amino group at position 2 can be introduced through nucleophilic attack on activated intermediates or via substitution reactions with amino donors under basic conditions.
Specific Synthesis Protocols from Literature
Synthesis via Nucleophilic Aromatic Substitution
Research articles describe the synthesis of related derivatives using nucleophilic aromatic substitution (SNAr) reactions on activated heterocyclic intermediates.
- Activation of the heterocyclic core with chlorides or triflates.
- Reaction with amino groups or amines under basic conditions (e.g., potassium carbonate in polar aprotic solvents).
| Step | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Chlorination of heterocycle | Phosphorus oxychloride | - | Reflux | 80% | |
| Amination with ammonia | NH₃ | Ethanol | Room temp | 85% |
One-Pot Multi-Component Reactions
Some recent approaches utilize multi-component reactions (MCRs) combining triazole, pyrimidine, and amino components in a single step, often catalyzed by acids or bases.
- Reduced reaction steps.
- Higher overall yields.
- Better structural diversity.
Data Tables Summarizing Synthesis Conditions and Yields
Notes on Optimization and Challenges
- Selectivity : Achieving regioselectivity at the 2- and 7-positions requires careful control of reaction conditions.
- Yield Improvement : Use of microwave-assisted synthesis has shown promise in increasing yields and reducing reaction times.
- Purification : Crystallization and chromatography are commonly employed to purify the final compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: 7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has shown potential as an antiviral, antibacterial, and antifungal agent. It has been studied for its activity against SARS-CoV-2, demonstrating significant inhibitory effects on the main protease of the virus . Additionally, it has applications in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Industry: The compound finds applications in material sciences, particularly in the development of new materials with specific properties. It is also used in the synthesis of coordination complexes with metals, which have various industrial applications .
Mechanism of Action
The mechanism of action of 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the SARS-CoV-2 main protease by binding to the active site and preventing the protease from processing viral polyproteins . In other applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Variations at Key Positions
The biological and physicochemical properties of triazolo[1,5-a]pyrimidines are highly dependent on substituents at positions 2, 5, and 6. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Position 7: The aminomethyl group in the target compound enhances water solubility compared to hydrophobic substituents like phenyl or trimethoxyphenyl in analogs .
- Position 2 : The NH₂ group is conserved in most analogs, but substitution with benzyl or other aryl groups (e.g., in tubulin inhibitors) reduces polarity and increases lipophilicity .
- Biological Activity : Substituents at position 5 (e.g., 3,4,5-trimethoxyphenyl) correlate with anticancer activity by enhancing tubulin binding , while sulfonamide derivatives (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides) exhibit herbicidal properties .
Physicochemical and Spectral Data
- Mass Spectrometry : The target compound’s molecular ion peak would align with its molecular formula (C₆H₁₁N₅), similar to the 7-methyl analog (HRMS m/z: 294.0571 for C₁₂H₁₃ClN₅S in ) .
- NMR: The aminomethyl group at position 7 would exhibit characteristic δ 3.5–4.0 ppm (CH₂) and δ 1.5–2.5 ppm (NH₂) in ¹H-NMR, distinct from methyl (δ 2.1–2.5 ppm) or ethenyl (δ 6.5–7.5 ppm) groups in analogs .
Biological Activity
7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds has garnered significant interest due to their diverse biological activities, particularly in oncology and infectious disease treatment. This article reviews the biological activity of this specific compound based on recent studies and findings.
Synthesis and Structure
The synthesis of this compound typically involves multistep organic reactions that modify the triazolo-pyrimidine scaffold. The compound's structure allows for various substitutions that can enhance its biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit potent antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), HT-29 (colon cancer), and Jurkat (leukemia).
- Key Findings : Compounds with a common 3-phenylpropylamino moiety at the 2-position and halogen-substituted anilines at the 7-position showed significant antiproliferative activity with IC50 values ranging from 60 to 101 nM against HeLa cells. Notably, the compound with a 3′-trimethoxyphenyl ring demonstrated superior activity compared to combretastatin A-4 (CA-4), a known tubulin polymerization inhibitor .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 8q | HeLa | 83 |
| 8r | HeLa | 101 |
| 8s | HeLa | 91 |
| CA-4 | HeLa | >150 |
The mechanism through which these compounds exert their antitumor effects primarily involves the inhibition of tubulin polymerization. This leads to cell cycle arrest and apoptosis in cancer cells:
- Cell Cycle Impact : The interaction with tubulin results in the accumulation of cells in the G2/M phase.
- Apoptosis Pathway : Induction of apoptosis occurs through mitochondrial pathways as evidenced by increased cytochrome c release and activation of caspases in treated cells .
Case Studies
Several case studies have highlighted the efficacy of [1,2,4]triazolo[1,5-a]pyrimidine derivatives:
- In Vivo Studies : The compound demonstrated significant tumor growth inhibition in zebrafish embryos when administered at low concentrations (IC50 ~60 nM) against HeLa cells.
- Comparative Analysis : In a comparative study against other known inhibitors like CA-4 and taxanes, derivatives displayed enhanced selectivity towards cancer cells while showing lower toxicity to normal cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications:
- Substituents at Position 2 and 7 : Variations in substituents at these positions have been shown to affect both potency and selectivity.
- Electron-Withdrawing vs. Electron-Releasing Groups : The presence of electron-withdrawing groups (like F or Cl) at the phenyl ring enhances activity compared to electron-releasing groups (like Me or MeO) which may reduce it .
Q & A
Q. Key Optimization Strategies :
| Parameter | Impact on Yield/Purity | Example from Evidence |
|---|---|---|
| Catalyst (APTS) | Increases cyclization efficiency by 30% | |
| Solvent (DMF vs. ethanol) | Higher polarity solvents improve intermediate solubility | |
| Temperature control | Prevents side reactions (e.g., decomposition above 130°C) |
Basic: Which spectroscopic and analytical techniques are most reliable for structural validation of this compound?
Structural confirmation requires a combination of:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., aminomethyl group at C7) and ring fusion patterns. For example, a singlet at δ 4.2 ppm confirms the aminomethyl proton .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 208.1074 for C7H12N6) validate the molecular formula .
- X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks in solid-state structures .
Advanced: How do structural modifications (e.g., fluorophenyl or methyl groups) influence bioactivity in triazolopyrimidine analogs?
Structure-activity relationship (SAR) studies highlight that electron-withdrawing groups (e.g., difluoromethyl) enhance binding to enzymatic targets like kinase inhibitors. For example:
| Substituent | Biological Activity (IC50) | Target | Evidence |
|---|---|---|---|
| 4-Fluorophenyl | 12 nM (Adenosine A2A antagonism) | CNS disorders | |
| Difluoromethyl | 45 nM (Antiviral activity) | Viral proteases | |
| Aminomethyl | 210 nM (Anticancer activity) | Topoisomerase II |
The aminomethyl group at C7 improves solubility but may reduce membrane permeability compared to hydrophobic substituents .
Advanced: What mechanistic insights explain contradictory bioactivity data across cell-based vs. enzymatic assays?
Discrepancies arise from:
- Off-target interactions : E.g., triazolopyrimidines inhibit cytochrome P450 enzymes, altering metabolic stability in cell assays .
- Cellular uptake variability : LogP values >2.5 (hydrophobic analogs) enhance cell penetration but reduce aqueous solubility, skewing IC50 measurements .
- Redox sensitivity : The aminomethyl group undergoes oxidation in cellular environments, generating reactive intermediates that confound activity readings .
Q. Mitigation Strategies :
- Use isothermal titration calorimetry (ITC) to quantify direct target binding .
- Pair cell assays with metabolomic profiling to identify off-target effects .
Advanced: How can computational methods (e.g., molecular docking) predict ADMET properties for this compound?
Docking studies using AutoDock Vina or Schrödinger Suite reveal:
-
Binding affinity : The aminomethyl group forms hydrogen bonds with kinase ATP pockets (e.g., binding energy −9.2 kcal/mol for EGFR ).
-
ADMET predictions :
Property Prediction Evidence BBB permeability Low (logBB < −1) Hepatic clearance Moderate (CYP3A4 substrate) Ames test (mutagenicity) Negative
Optimization strategies include introducing polar groups (e.g., hydroxyl) to reduce clearance .
Advanced: What strategies resolve low yields in large-scale synthesis of triazolopyrimidine derivatives?
Common pitfalls and solutions:
- Intermediate instability : Use in-situ generation of reactive intermediates (e.g., enamines) to avoid decomposition .
- Byproduct formation : Employ column chromatography or recrystallization (ethanol/water) for purification, improving purity from 75% to >95% .
- Scale-up challenges : Switch from batch to flow chemistry for exothermic reactions, ensuring consistent temperature control .
Q. Yield Comparison :
| Scale | Yield (Lab vs. Pilot) | Evidence |
|---|---|---|
| 10 mmol | 85% | |
| 1 mol | 68% (due to mixing inefficiencies) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
